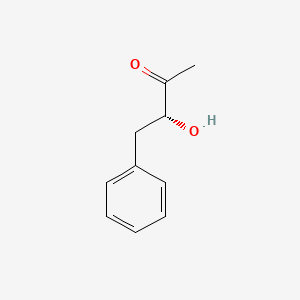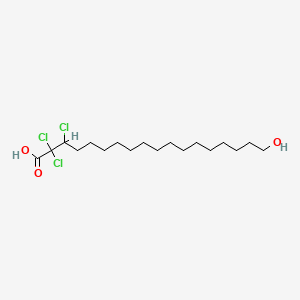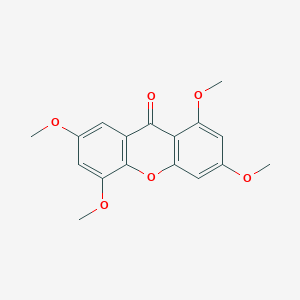
1,3,5,7-Tetramethoxy-9H-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5,7-Tetramethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family Xanthones are known for their diverse biological activities and are often studied for their potential therapeutic applications
Métodos De Preparación
The synthesis of 1,3,5,7-Tetramethoxy-9H-xanthen-9-one typically involves the methoxylation of xanthone derivatives. The reaction conditions often include the use of methanol as a solvent and a catalyst such as sulfuric acid to facilitate the methoxylation process. Industrial production methods may involve more advanced techniques to ensure high yield and purity, such as the use of continuous flow reactors and advanced purification methods.
Análisis De Reacciones Químicas
1,3,5,7-Tetramethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3,5,7-Tetramethoxy-9H-xanthen-9-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer and anti-inflammatory effects.
Industry: It is used in the production of specialty chemicals and materials, such as fluorescent dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1,3,5,7-Tetramethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
1,3,5,7-Tetramethoxy-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:
6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one: This compound has similar methoxy groups but differs in the position of the hydroxy group, which can influence its reactivity and biological activity.
3,6-Dimethoxy-9H-xanthen-9-one: This derivative has fewer methoxy groups, which may affect its solubility and chemical properties.
1-Hydroxy-2,3,4,7-tetramethoxyxanthone:
Propiedades
Número CAS |
131032-93-4 |
|---|---|
Fórmula molecular |
C17H16O6 |
Peso molecular |
316.30 g/mol |
Nombre IUPAC |
1,3,5,7-tetramethoxyxanthen-9-one |
InChI |
InChI=1S/C17H16O6/c1-19-9-5-11-16(18)15-12(21-3)6-10(20-2)7-13(15)23-17(11)14(8-9)22-4/h5-8H,1-4H3 |
Clave InChI |
WOCVNFYOLVBBIP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)OC)OC3=C(C2=O)C(=CC(=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


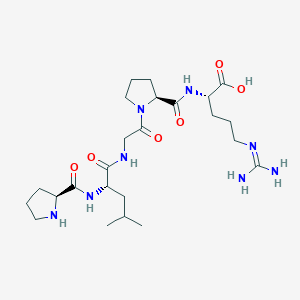
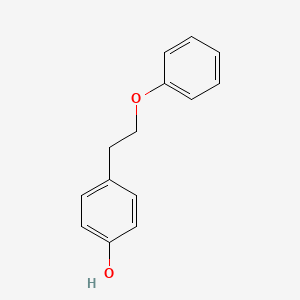
![4-[(4-Bromophenyl)ethynyl]-1-dodecylpyridin-1-ium bromide](/img/structure/B14272971.png)
![3-[(1,4-Dimethyl-9H-carbazol-9-YL)methyl]phenol](/img/structure/B14272978.png)
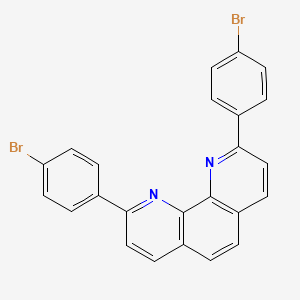

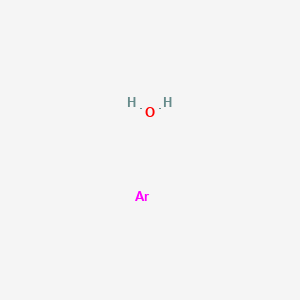

![2-(2-{[2-(4-Amino-3-methylphenyl)ethyl]amino}ethoxy)ethan-1-ol](/img/structure/B14273014.png)

![6-[(2-Hydroxyethyl)sulfanyl]naphthalene-2,3-diol](/img/structure/B14273023.png)

